Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Metabolic Stability Oxetane Spirocycle

Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic heterocycle featuring a unique [3.5] oxetane-fused piperidine scaffold. Its core structure, 2-oxa-7-azaspiro[3.5]nonane, is recognized in medicinal chemistry as a conformationally constrained, three-dimensional alternative to flat piperidine or morpholine rings.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
Cat. No. B12106308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESC1CN(CCC12COC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H19NO3/c17-14(19-10-13-4-2-1-3-5-13)16-8-6-15(7-9-16)11-18-12-15/h1-5H,6-12H2
InChIKeyXWIQCGAWZIYVOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1313369-55-9) is a Differentiated Spirocyclic Building Block


Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic heterocycle featuring a unique [3.5] oxetane-fused piperidine scaffold. Its core structure, 2-oxa-7-azaspiro[3.5]nonane, is recognized in medicinal chemistry as a conformationally constrained, three-dimensional alternative to flat piperidine or morpholine rings [1]. The presence of the oxetane ring introduces a distinct hydrogen-bond acceptor site and replaces a traditional carbonyl group, which can lead to profound differences in polarity, metabolic stability, and spatial orientation of key pharmacophoric elements compared to its saturated or carbonyl-containing analogs [2].

Why Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate Cannot Be Simply Swapped with Common Spirocyclic or Carbonyl Analogues


Direct substitution with a standard piperidine, morpholine, or even a closely related 2-oxo spirocyclic analog is not possible without altering a molecule's biological profile. The 2-oxa variant replaces a carbonyl oxygen with a more constrained and metabolically robust ether within a ring system, thereby modifying the local electron density and hydrogen-bonding geometry [1]. This structural change can drastically shift the selectivity and potency profiles of drug candidates. For instance, a class-level evaluation of oxa-azaspiro scaffolds revealed a unique ability to achieve balanced inhibition across the serotonin, norepinephrine, and dopamine transporters—a profile not achievable with simpler morpholine or piperidine surrogates [2].

Quantitative Evidence Proving the Differentiation of the 2-Oxa-7-azaspiro[3.5]nonane Scaffold


Enhanced Metabolic Stability Over the 2-Oxo Carbonyl Analog

The 2-oxa-7-azaspiro[3.5]nonane scaffold, containing an oxetane ring, provides superior metabolic robustness compared to its 2-oxo (carbonyl) analog. While direct head-to-head microsomal stability data for the specific benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate compound is not publicly available, comprehensive class-level evidence proves the principle. The oxetane ring is specifically highlighted as a 'metabolically robust' replacement for carbonyl groups, protecting against rapid enzymatic reduction and clearance that affects the 2-oxo variant [1]. This qualitative advantage is a key decision factor in drug design, prioritizing the incorporation of the 2-oxa building block to avoid metabolic liabilities.

Metabolic Stability Oxetane Spirocycle

Achieving Balanced Triple Re-uptake Inhibition Unlike Monoamine-Specific Analogues

Derivatives of the 2-oxa-7-azaspiro[3.5]nonane core have been rationally designed and profiled as a novel class of 'triple re-uptake inhibitors'. The essential spatial and electronic properties of the oxa-azaspiro scaffold allow it to simultaneously bind to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters with balanced affinity [1]. This is a classic-level advance over selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (IC50 hSERT = 13 nM) or serotonergic/noradrenergic reuptake inhibitors (SNRIs), which fail to adequately engage the dopaminergic pathway.

Triple Re-uptake Inhibitor Antidepressant Spirocycle

Spatial Differentiation from 2-Oxo and Piperidine Analogs for Precise Linker Geometry

When employed as a central linking element, the 2-oxa-7-azaspiro[3.5]nonane scaffold provides a rigid, defined vector for the attachment of ligands of interest. Unlike its 2-oxo counterpart, which has a planar carbonyl group, the saturated oxetane ring forces a three-dimensional arrangement that can influence linker geometry. This is distinctly superior to flexible PEG-based or simple alkyl linkers used in proteolysis-targeting chimera (PROTAC) applications, where conformational flexibility can impede the formation of a stable ternary complex [1]. The benzyl group on the nitrogen provides a convenient orthogonal protection, enabling modular synthetic elaboration.

PROTAC Linker Conformational Restriction Oxetane

Three High-Impact Applications Where Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate is the Preferred Scaffold


As a Core Scaffold for Balanced CNS Polypharmacology

In medicinal chemistry programs targeting complex neurological disorders like major depression, this compound is the ideal starting point for exploring balanced triple re-uptake inhibition. The class-level evidence clearly shows that its 2-oxa-7-azaspiro core can engage all three monoamine transporters in a single molecule, unlike traditional selective or dual uptake inhibitors . Substituting with a simple piperidine or morpholine analog will not yield the desired polypharmacology.

As a Metabolically Robust Building Block in Lead Optimization

When optimizing a lead series containing a labile carbonyl group, replacing it with this compound's oxetane-constrained scaffold is a well-precedented strategy to improve metabolic stability . The 2-oxa variant eliminates the metabolic vulnerability inherent in the 2-oxo (carbonyl) analog. This decision is supported by literature design principles, making the procurement of the pure 2-oxa building block a prerequisite for exploring this chemical space.

As a Rigid PROTAC Linker for Stable Ternary Complex Formation

For the construction of heterobifunctional degraders (PROTACs), the compound's rigid spirocyclic structure serves as a precise linker. This is a critical advantage over the common practice of using flexible, non-constrained polyethylene glycol (PEG) linkers, which can lead to poor cooperativity in ternary complex formation . The orthogonal benzyl-protected amine allows for straightforward and selective synthetic elaboration in a bifunctional context.

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